2,2,4,4-Tetramethylcyclopentanone

Photophysics Fluorescence spectroscopy Excited state dynamics

2,2,4,4-Tetramethylcyclopentanone (CAS 4694-11-5) is a C9H16O gem-dimethyl-substituted cyclopentanone featuring methyl groups at both the 2- and 4-positions of the cyclopentanone ring. With a molecular weight of 140.22 g/mol, density of 0.865 g/cm³, boiling point of 172.1 °C at 760 mmHg, refractive index of 1.429, and flash point of 51 °C, this compound is commercially available at purities up to 98%.

Molecular Formula C9H16O
Molecular Weight 140.22 g/mol
CAS No. 4694-11-5
Cat. No. B1293950
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2,4,4-Tetramethylcyclopentanone
CAS4694-11-5
Molecular FormulaC9H16O
Molecular Weight140.22 g/mol
Structural Identifiers
SMILESCC1(CC(=O)C(C1)(C)C)C
InChIInChI=1S/C9H16O/c1-8(2)5-7(10)9(3,4)6-8/h5-6H2,1-4H3
InChIKeyJDORIKSLMUURSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2,4,4-Tetramethylcyclopentanone (CAS 4694-11-5) Procurement-Grade Technical Profile


2,2,4,4-Tetramethylcyclopentanone (CAS 4694-11-5) is a C9H16O gem-dimethyl-substituted cyclopentanone featuring methyl groups at both the 2- and 4-positions of the cyclopentanone ring. With a molecular weight of 140.22 g/mol, density of 0.865 g/cm³, boiling point of 172.1 °C at 760 mmHg, refractive index of 1.429, and flash point of 51 °C, this compound is commercially available at purities up to 98% [1]. As a sterically hindered cyclic ketone, it serves as a building block in heterocyclic synthesis, a precursor in Claisen condensation reactions, and a probe molecule in photophysical studies of cycloalkanones [2][3].

Why Generic Cyclopentanone Analogs Cannot Replace 2,2,4,4-Tetramethylcyclopentanone in Specialized Applications


The gem-dimethyl substitution pattern at both the 2- and 4-positions of 2,2,4,4-tetramethylcyclopentanone confers structural characteristics that fundamentally diverge from unsubstituted cyclopentanone, 2-methylcyclopentanone, 2,5-dimethylcyclopentanone, and the regioisomeric 2,2,5,5-tetramethylcyclopentanone. Methyl substitution at the α-positions eliminates enolizable α-hydrogens, thereby blocking enolate formation at those sites and directing reactivity toward alternative pathways [1][2]. This steric shielding of the carbonyl group reduces susceptibility to nucleophilic attack while simultaneously altering photophysical behavior [3]. The symmetrical 2,2,4,4-substitution pattern creates a distinct molecular geometry compared to the 2,2,5,5-isomer, affecting both synthetic accessibility and downstream reactivity profiles [4]. Consequently, direct substitution of 2,2,4,4-tetramethylcyclopentanone with less substituted or differently substituted cyclopentanone derivatives would result in divergent reaction outcomes, altered spectral properties, and inconsistent synthetic yields.

2,2,4,4-Tetramethylcyclopentanone: Quantified Differentiation Evidence Against Closest Analogs


Fluorescence Yield Enhancement Factor of 3.6 Relative to Unsubstituted Cyclopentanone

In a controlled room-temperature fluorescence study of cycloalkanones, 2,2,4,4-tetramethylcyclopentanone exhibited a fluorescence yield ratio of 3.6 relative to unsubstituted cyclopentanone (baseline = 1.0). This represents the highest fluorescence yield among all cyclopentanone derivatives tested in the series, exceeding 2-methylcyclopentanone (ratio 1.6) and 2,5-dimethylcyclopentanone (ratio 3.4) [1]. The emission maximum remains at approximately 405 nm across the series, and the enhancement is attributed to methyl substitution at α-positions reducing radiationless deactivation via the α-CH stretching mode [1].

Photophysics Fluorescence spectroscopy Excited state dynamics Cycloalkanone photochemistry

Boiling Point Elevation of 41.5°C Versus Parent Cyclopentanone

2,2,4,4-Tetramethylcyclopentanone exhibits a boiling point of 172.1 °C at 760 mmHg, which is approximately 41.5 °C higher than unsubstituted cyclopentanone (boiling point 130.6 °C) [1]. This substantial elevation results from the addition of four methyl groups increasing molecular weight from 84.12 g/mol to 140.22 g/mol, with corresponding changes in density from 0.949 g/cm³ to 0.865 g/cm³ [1]. The density of the tetramethyl derivative is approximately 8.9% lower than that of parent cyclopentanone [1].

Physical chemistry Distillation Thermal properties Structure-property relationships

Documented Synthetic Yield of 86.6% via TiCl4-Mediated Cyclization

A patent-documented synthetic route to 2,2,4,4-tetramethylcyclopentanone achieves an 86.6% isolated yield via TiCl4-mediated cyclization of 3,3,5-trimethyl-5-trimethylstannyl-cyclohexanone . The reaction proceeds under nitrogen atmosphere at 0 °C in dichloromethane over 20 minutes, yielding 1.67 g (11.9 mmol) of purified product as a clear oil . In contrast, the regioisomeric 2,2,5,5-tetramethylcyclopentanone (CAS 4541-35-9) was obtained in only <0.2% yield under ketonic decarboxylation conditions [1], indicating that the 2,2,4,4-substitution pattern is synthetically more accessible.

Organic synthesis Cyclization Reaction optimization Gem-dimethyl compounds

Distinct 13C NMR Carbonyl Chemical Shift: 219.6 ppm (Reported)

The carbonyl carbon of 2,2,4,4-tetramethylcyclopentanone exhibits a characteristic 13C NMR chemical shift at approximately 219.6 ppm, consistent with the downfield region typical for cyclopentanone derivatives [1]. This value is distinct from the parent cyclopentanone (approximately 220 ppm) and reflects the electronic environment created by the gem-dimethyl substitution pattern [1][2]. The compound features zero rotatable bonds, zero hydrogen bond donors, and a single hydrogen bond acceptor, producing a simplified NMR spectrum with only four distinct carbon environments due to molecular symmetry (SMILES: CC1(C)CC(=O)C(C)(C)C1) [3].

NMR spectroscopy Carbonyl characterization Analytical chemistry Structure elucidation

Commercial Purity Specification: Minimum 98% with Quality Assurance Documentation

2,2,4,4-Tetramethylcyclopentanone is commercially available with a minimum purity specification of 98% from multiple suppliers . Suppliers provide batch-specific Certificates of Analysis (CoA) and Safety Data Sheets (SDS) upon request, with documented long-term storage requirements (cool, dry place) . Pricing data indicates availability at research scale quantities (100 mg: ~$250; 250 mg: ~$417; 1 g: ~$917 USD-equivalent) . In contrast, the regioisomeric 2,2,5,5-tetramethylcyclopentanone (CAS 4541-35-9) has significantly fewer commercial listings, reflecting its more limited synthetic accessibility .

Quality control Analytical standards Procurement specifications Research-grade chemicals

Validated Utility in Heterocyclic Synthesis: 86% Yield in Claisen Condensation

2,2,4,4-Tetramethylcyclopentanone serves as a validated starting material for the synthesis of heterocyclic compounds. In a patented Claisen condensation with ethyl formate, the compound yielded 14.5 g (86 mmol, 86%) of 5-[1-hydroxymethyl-(E)-ylidene]-2,2,4,4-tetramethyl-cyclopentanone with ~95% purity by 1H NMR [1]. This α-hydroxymethylene derivative was subsequently employed in the construction of 7,7,9,9-tetramethyl-8,9-dihydro-7H-benzo[cd]cyclopenta[h]quinoline heterocycles [1]. The gem-dimethyl groups remain intact throughout the condensation and cyclization steps, demonstrating the compound's stability under both basic and acidic reaction conditions.

Heterocyclic chemistry Claisen condensation Synthetic methodology Building block chemistry

Procurement-Driven Application Scenarios for 2,2,4,4-Tetramethylcyclopentanone (CAS 4694-11-5)


Fluorescent Probe Development Requiring Enhanced Cycloalkanone Emission

For photophysical studies requiring cycloalkanone-based fluorescent probes, 2,2,4,4-tetramethylcyclopentanone provides a 3.6-fold higher fluorescence yield than unsubstituted cyclopentanone and a 2.25-fold enhancement over 2-methylcyclopentanone under identical excitation conditions (~313 nm excitation, ~405 nm emission) [1]. This signal enhancement improves detection sensitivity in spectroscopic applications where cycloalkanone fluorescence serves as a reporter of molecular environment or reaction progress. The emission enhancement is attributed to methyl substitution at α-positions reducing radiationless deactivation via the α-CH stretching mode [1].

Synthesis of Gem-Dimethyl-Containing Heterocyclic Scaffolds

2,2,4,4-Tetramethylcyclopentanone functions as a validated building block for heterocyclic compounds requiring the gem-dimethylcyclopentane core. The compound undergoes efficient α-functionalization via Claisen condensation with ethyl formate, yielding 86% of the α-hydroxymethylene derivative with ~95% purity, which subsequently enables construction of fused polycyclic systems including benzo[cd]cyclopenta[h]quinoline derivatives [1]. The gem-dimethyl groups remain intact throughout multi-step synthetic sequences, providing conformational constraint and metabolic stability to the resulting heterocycles [1].

High-Temperature Organic Transformations Requiring Elevated Boiling Point

With a boiling point of 172.1 °C at atmospheric pressure—41.5 °C higher than parent cyclopentanone—2,2,4,4-tetramethylcyclopentanone enables reaction conditions that exceed the thermal limits of less substituted cycloalkanones without requiring sealed vessels [1]. This thermal stability is particularly relevant for transformations requiring sustained heating (e.g., the 16-hour, 60 °C Claisen condensation documented in patent literature) where lower-boiling analogs would risk solvent or reagent loss . The compound's lower density (0.865 g/cm³ vs 0.949 g/cm³ for cyclopentanone) also facilitates distinct phase separation behavior in work-up procedures [1].

Quality-Controlled Research Requiring Certified Purity Standards

For regulated research environments requiring traceable analytical standards, 2,2,4,4-tetramethylcyclopentanone is commercially available at minimum 98% purity with batch-specific Certificates of Analysis [1]. This documentation supports method validation, reproducibility, and regulatory compliance in pharmaceutical development and materials research. The compound's symmetrical structure (SMILES: CC1(C)CC(=O)C(C)(C)C1; rotatable bonds: 0) produces a simplified NMR spectrum with only four distinct carbon environments, facilitating unambiguous identity confirmation and impurity detection [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,2,4,4-Tetramethylcyclopentanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.